molecular formula C8H4F4N2 B2857243 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile CAS No. 1807176-08-4

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B2857243
CAS No.: 1807176-08-4
M. Wt: 204.128
InChI Key: CBOIQUHGIYWOAB-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile (CAS 1803754-12-2) is a fluorinated aromatic nitrile that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, incorporating both an amino and a trifluoromethyl group on a benzonitrile core, makes it a key intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Fluorinated compounds like this are of significant interest because the presence of fluorine atoms and trifluoromethyl groups can dramatically enhance a molecule's biological properties, including its metabolic stability, lipophilicity, and bioavailability . This compound is especially useful in the design and synthesis of novel s-triazine derivatives, which have been explored for a wide array of pharmacological activities such as antimicrobial, antimycobacterial, and anticancer effects . Research indicates that incorporating intermediates such as 4-amino-2-trifluoromethyl benzonitrile can lead to compounds with enhanced bioactivity . As a key structural motif, this benzonitrile derivative is related to the intermediate used in the synthesis of anti-cancer agents like Bicalutamide . The compound is provided for research and development purposes only. Proper safety procedures must be followed during handling. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIQUHGIYWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this synthesis include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to the simplicity of the process, the high purity of the target product, and the relatively high yield of 73-75%.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production of harmful by-products. The use of readily available reagents and straightforward reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The amino (-NH₂) and fluoro (-F) groups in 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile enable nucleophilic substitution and coupling reactions.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProducts FormedReferences
Amino Group Substitution Acetic anhydride, H₂SO₄ catalystAcetylated derivative
Fluoro Substitution KOH, nucleophiles (e.g., NH₃, amines)Amine/alkylamine derivatives
Cyanide Hydrolysis HCl/H₂O, refluxCarboxylic acid or amide
  • Mechanistic Insights :

    • The amino group participates in acylation under acidic conditions, forming stable amides.

    • The fluoro group undergoes nucleophilic aromatic substitution (NAS) with strong bases like KOH, replacing fluorine with amines or alkoxy groups .

Coupling Reactions

The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution to specific positions on the benzene ring, enabling cross-coupling.

Suzuki-Miyaura Coupling

ComponentsCatalysts/ConditionsProductsReferences
Boronic acidsPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives
  • Example Reaction :
    Ar B OH 2+C8H4F4N2Pd catalystAr C8H3F4N2\text{Ar B OH }_2+\text{C}_8\text{H}_4\text{F}_4\text{N}_2\xrightarrow{\text{Pd catalyst}}\text{Ar C}_8\text{H}_3\text{F}_4\text{N}_2
    This reaction forms biaryl structures used in pharmaceutical intermediates .

Oxidation and Reduction

The nitrile (-CN) group is redox-active, enabling transformations under controlled conditions.

Oxidation Reactions

Reagents/ConditionsProductsApplicationsReferences
H₂O₂, FeSO₄ catalystCarboxylic acidPrecursor for polymers

Reduction Reactions

Reagents/ConditionsProductsApplicationsReferences
LiAlH₄, THF, 0°CPrimary amineBioactive molecule synthesis

Functionalization of the Trifluoromethyl Group

The -CF₃ group is generally inert but influences electronic properties, enhancing stability and directing substitutions.

Electronic Effects

  • Meta-Directing : The -CF₃ group directs incoming electrophiles to the meta position, impacting regioselectivity in NAS .

  • Enhanced Stability : Fluorine’s electronegativity stabilizes intermediates, enabling high-yield reactions under mild conditions .

Key Steps

  • Bromination : m-Trifluoromethyl fluorobenzene treated with dibromohydantoin in glacial acetic acid .

  • Cyanide Introduction : CuCN-mediated displacement of bromide .

  • Amination : Liquid ammonia replaces fluorine at elevated temperatures .

StepYield (%)Purity (%)
185–90>98
275–80>97
390–95>99

Comparison with Analogues

CompoundReactivity DifferencesKey Applications
2-Amino-6-(trifluoromethyl)benzonitrileHigher electron deficiency due to -CF₃Agrochemistry
4-Fluoro-2-(trifluoromethyl)benzonitrileReduced NAS activity (steric hindrance)Polymer science

Scientific Research Applications

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Brominationm-Trifluoromethyl fluorobenzene73-75
2AminolysisGlacial acetic acid, cuprous cyanide>99
3Cyano Group ReplacementVarious nucleophilesVariable

Chemistry

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties. The compound's ability to undergo substitution and coupling reactions makes it valuable in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, making them candidates for drug development.
  • Receptor Binding : The compound interacts with various biological receptors, which can be exploited for therapeutic purposes.

A notable study highlighted the compound's ability to inhibit Mycobacterium tuberculosis growth, showcasing its potential as an antitubercular agent. The minimum inhibitory concentration (MIC) was found to be effective in reducing bacterial load in infected models .

Medicine

In the medical field, the compound is being explored for its neuroprotective effects. Research indicates that it may antagonize voltage-dependent sodium channels, which could lead to the development of therapies for neurological disorders. Additionally, its derivatives are under investigation for their potential use in treating conditions like tuberculosis and other infectious diseases .

Industrial Applications

The compound is utilized in developing materials with specific properties, particularly in the production of fluorinated polymers and coatings. These materials are valued for their stability and resistance to environmental degradation.

Case Study 1: Antitubercular Activity

A series of analogues based on this compound were synthesized and tested against Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL. The most effective derivative showed a significant reduction in bacterial load in murine models .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of this compound's derivatives against sodium channel-mediated excitotoxicity. Results indicated that these compounds could protect neuronal cells from damage induced by excessive stimulation.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain cells, such as endothelial cells, which is crucial in the treatment of diseases like cancer . The compound’s unique structure allows it to bind to specific enzymes and proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile -NH₂ (2), -CF₃ (4), -F (6) C₈H₅F₄N₂ 224.13 High lipophilicity; potential pharmaceutical intermediate
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2) C₈H₅F₃N₂ 186.13 Impurity in bicalutamide; relative retention time (HPLC): ~0.4
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile -O-C₆H₄-NH₂ (2), -CF₃ (6) C₁₄H₁₀F₃N₂O 279.0 (M+1) 82% synthesis yield; UV-active, LC/MS retention: 3.94 min
2-Fluoro-6-(4-methylphenoxy)benzonitrile -F (2), -O-C₆H₄-CH₃ (6) C₁₄H₁₀FNO 243.24 Synonyms include 2-Cyano-3-fluoro-4'-methyldiphenyl ether; used in organic synthesis
2-Amino-4-chloro-5-methoxybenzonitrile -NH₂ (2), -Cl (4), -OCH₃ (5) C₈H₇ClN₂O 198.61 97% purity; chloro and methoxy groups alter electronic properties
4-Amino-5-fluoro-2-hydroxybenzonitrile -NH₂ (4), -F (5), -OH (2) C₇H₅FN₂O 164.13 Hydroxy group enhances polarity; CAS 162437-93-6

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, enhancing electrophilic reactivity at the aromatic ring. This contrasts with 4-Amino-2-(trifluoromethyl)benzonitrile, where the -CF₃ group at position 2 may sterically hinder substitution reactions . Fluorine vs. Chlorine/Methoxy: The target’s fluorine at position 6 is smaller and more electronegative than chlorine or methoxy groups in analogs like 2-Amino-4-chloro-5-methoxybenzonitrile, leading to distinct solubility and bioavailability profiles .
  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 estimated), making the target compound more membrane-permeable than 4-Amino-5-fluoro-2-hydroxybenzonitrile, where the polar hydroxy group reduces logP .

Biological Activity

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile (CAS No. 1807176-08-4) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and biochemical activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4N, with a molecular weight of 201.12 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing its antibacterial effects, the compound was tested against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses comparable activity to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, attributed to its interaction with specific cellular targets involved in these pathways .

Case Study: Cytotoxicity Evaluation
A notable study investigated the cytotoxic effects of this compound on A431 epidermoid carcinoma cells. The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity compared to control treatments .

Biochemical Activity

The compound's biochemical activity has been linked to its ability to modulate enzyme activity. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could be harnessed for therapeutic applications in metabolic disorders. For instance, it was reported to inhibit the enzyme ecKAS III with an IC50 value of 17.1 µM .

The biological activities of this compound can be attributed to its structural features:

  • Fluorine Substitution : Enhances binding affinity to biological targets.
  • Amino Group : Facilitates interactions with receptor sites on enzymes and proteins.

These interactions may lead to alterations in signaling pathways that govern cell survival and proliferation.

Q & A

Q. Basic

  • HPLC : Use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/water (70:30). Retention time ~3.0 minutes under isocratic conditions, as validated in USP monographs for related trifluoromethyl benzonitriles .
  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments. The trifluoromethyl group typically resonates at δ -62 to -65 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ at m/z 219.1 (calculated for C8H5F4N2\text{C}_8\text{H}_5\text{F}_4\text{N}_2) .

How do computational methods like DFT aid in understanding the electronic properties of fluorinated benzonitriles?

Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, revealing:

  • Electron-withdrawing effects : The trifluoromethyl group reduces electron density at the benzonitrile core, increasing electrophilicity.
  • Reactivity predictions : Fukui indices identify susceptible sites for nucleophilic attack (e.g., para to the amino group) .
  • Solvent interactions : PCM models simulate solvation effects, showing enhanced stability in polar solvents due to dipole interactions .

How to address discrepancies in spectroscopic data when analyzing trifluoromethyl-substituted benzonitriles?

Advanced
Contradictions often arise from:

  • Dynamic vs. static effects : 19F^{19}\text{F} NMR splitting due to hindered rotation of the trifluoromethyl group. Use variable-temperature NMR to confirm .
  • Impurity interference : Co-eluting peaks in HPLC (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) require gradient elution optimization. Validate with spiked samples .
  • Crystal packing : X-ray diffraction resolves ambiguities in solid-state structures, distinguishing positional isomers .

What are the design considerations for studying the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Substrate activation : Electron-withdrawing groups (e.g., CN, CF3_3) enhance leaving-group displacement. Use kinetic studies to compare reactivity at C-2 vs. C-6 positions .
  • Solvent selection : DMF or DMSO stabilizes transition states via strong dipole interactions.
  • Catalyst screening : Pd(0)/Xantphos systems for cross-coupling with arylboronic acids to introduce substituents .

What are the common impurities in synthesizing this compound, and how are they quantified?

Basic
Key impurities include:

  • 4-Amino-2-(trifluoromethyl)benzonitrile : Formed via regioisomeric amination. Quantify via HPLC with a relative response factor of 1.4, using a validated USP method .
  • Dehalogenated by-products : Monitor using GC-MS with a DB-5 column (e.g., m/z 171 for 2-(trifluoromethyl)benzonitrile) .

How to optimize reaction conditions to minimize by-products in the synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) to maximize yield.
  • In situ monitoring : Use FTIR to track consumption of starting materials (e.g., C≡N stretch at ~2230 cm1^{-1}) .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted amines and fluorides .

What are the safety and handling protocols for this compound given its hazardous classification?

Q. Basic

  • Hazard class : UN3439 (toxic solids). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in amber glass under nitrogen at 2–8°C to prevent hydrolysis of the nitrile group .
  • Waste disposal : Neutralize with alkaline hypochlorite before incineration .

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